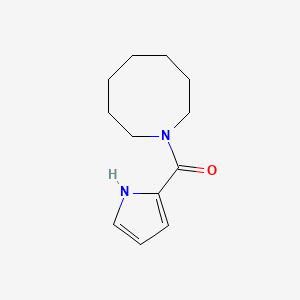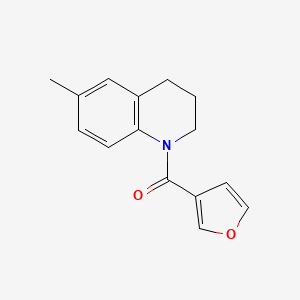
furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone, also known as FMQM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FMQM belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results as a cytotoxic agent against cancer cells. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. This compound has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
In Alzheimer's disease and Parkinson's disease research, this compound has been studied for its neuroprotective effects. It has been found to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein proteins, which are implicated in the pathogenesis of these neurodegenerative diseases. This compound has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to interact with various proteins and enzymes, including caspases, Aβ, and alpha-synuclein. It has also been found to modulate signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth and metastasis. In animal models of Alzheimer's disease and Parkinson's disease, this compound has been shown to improve cognitive function, reduce oxidative stress, and inhibit protein aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
Furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has several advantages for lab experiments, including its high yield and purity, scalability for large-scale production, and potential therapeutic applications in various diseases. However, this compound also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations. Further studies are needed to optimize the formulation and dosage of this compound for clinical use.
Zukünftige Richtungen
There are several future directions for the research on furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone. First, more studies are needed to elucidate the mechanism of action of this compound and its interactions with various proteins and enzymes. Second, the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and diabetes, should be explored. Third, the formulation and dosage of this compound should be optimized for clinical use. Finally, the safety and toxicity of this compound should be thoroughly evaluated in preclinical and clinical studies.
Synthesemethoden
The synthesis of furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone involves the reaction of 6-methyl-3,4-dihydro-2H-quinolin-1-amine with furan-3-carboxaldehyde in the presence of a catalyst. The resulting product is purified using column chromatography to obtain this compound in high yield and purity. The synthesis of this compound has been optimized to improve its efficiency and scalability for large-scale production.
Eigenschaften
IUPAC Name |
furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-4-5-14-12(9-11)3-2-7-16(14)15(17)13-6-8-18-10-13/h4-6,8-10H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMMZSZRNDOUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)
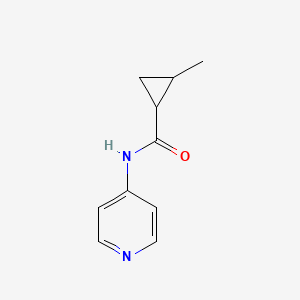

![N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503567.png)
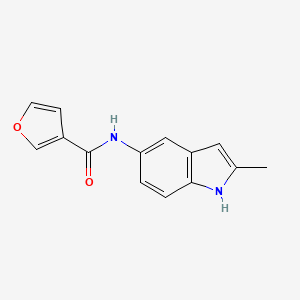
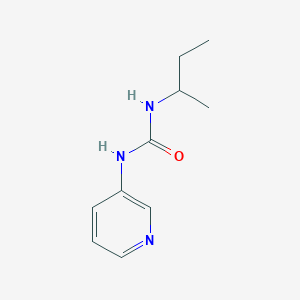

![N-[(4-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503596.png)

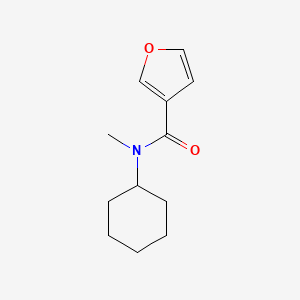
![2-cyclohexyl-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7503614.png)
![N-[(4-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503620.png)

